

Application Notes: Losartan Carboxaldehyde as a Reference Standard

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Compound of Interest

Compound Name: Losartan Carboxaldehyde

Cat. No.: B193158

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Introduction

Losartan Carboxaldehyde, a primary metabolite of the angiotensin II receptor antagonist Losartan, is a critical reference standard for the accurate identification and quantification of impurities in Losartan drug substances and formulated products.[1][2] As a process impurity and degradation product, its monitoring is essential for ensuring the quality, safety, and efficacy of Losartan potassium. These application notes provide detailed protocols for the use of **Losartan Carboxaldehyde** as a reference standard in analytical testing.

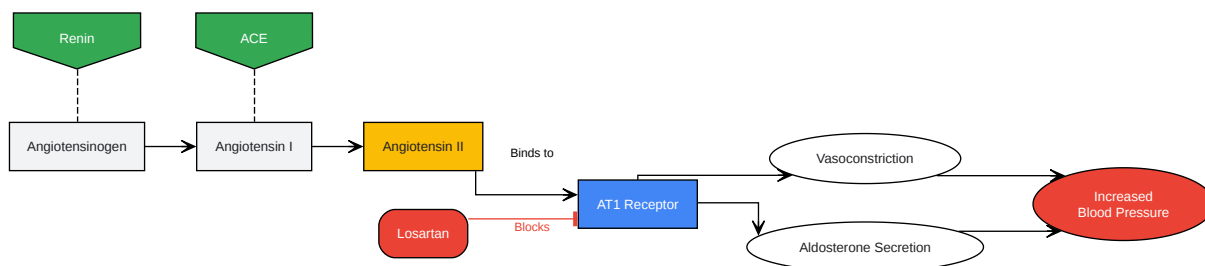
Chemical Profile

Losartan Carboxaldehyde is the intermediate aldehyde metabolite formed during the oxidation of Losartan to its active carboxylic acid metabolite, EXP3174.[3] It is also designated as Losartan EP Impurity K and Losartan USP Related Compound C.[1]

Property	Value	Reference
Chemical Name	2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde	[1]
Synonyms	EXP-3179, DuP 167	[1]
CAS Number	114798-36-6	[1][4]
Molecular Formula	C ₂₂ H ₂₁ ClN ₆ O	[1][3][4]
Molecular Weight	420.89 g/mol	[1][3][4]
Appearance	Yellow Solid	
Purity (Typical)	>98% (HPLC)	[4][5]
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[3]
Storage	Long-term: 4°C, Short-term: Room Temperature. Protect from light and moisture.	[1]
UV-Vis (λ _{max})	249, 273 nm	[3]

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Losartan Action

Losartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by Losartan.



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RAAS pathway and Losartan's mechanism of action.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of **Losartan Carboxaldehyde** for use in HPLC and LC-MS/MS analysis.

Materials:

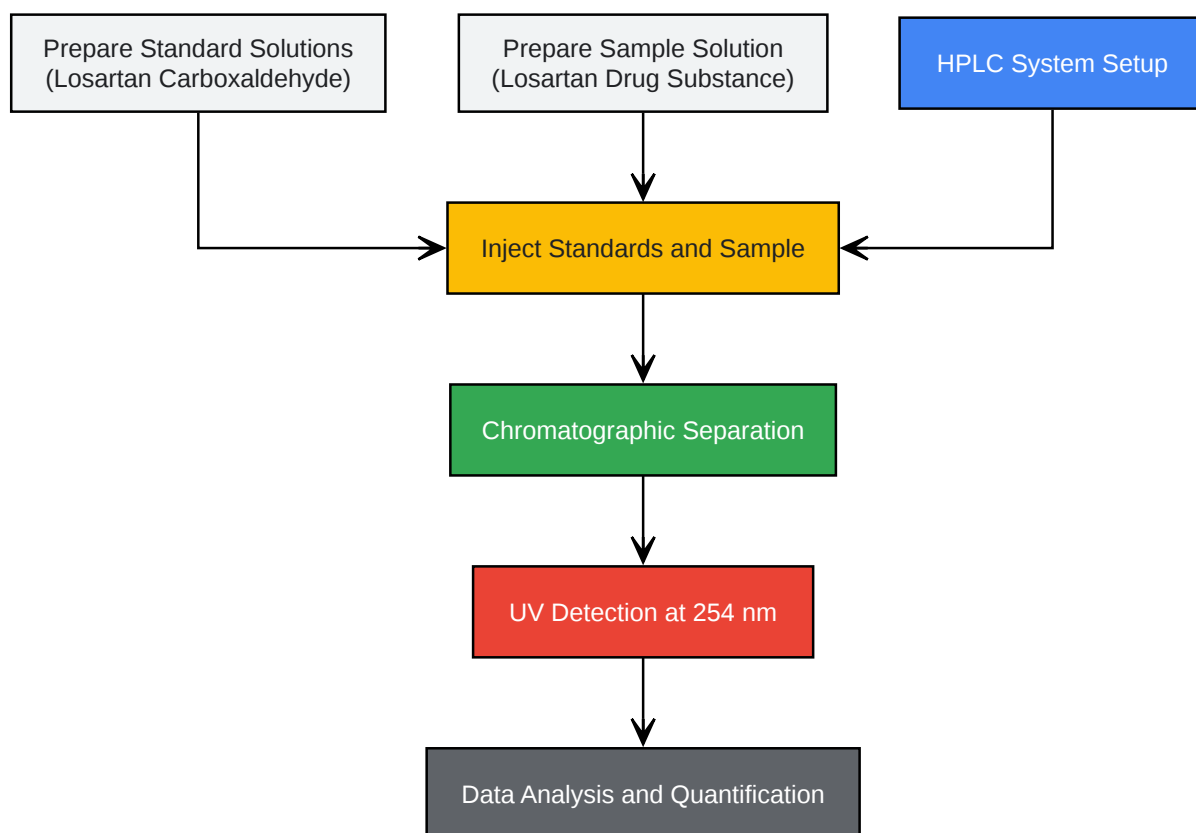
- **Losartan Carboxaldehyde** Reference Standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- Volumetric flasks (Class A)
- Analytical balance

Procedure:

- Stock Solution (100 µg/mL):
 - Accurately weigh approximately 10 mg of **Losartan Carboxaldehyde** Reference Standard.
 - Transfer the weighed standard to a 100 mL volumetric flask.
 - Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
 - Allow the solution to return to room temperature.
 - Dilute to the mark with methanol and mix thoroughly.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analysis. For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Protocol 2: HPLC Method for Impurity Profiling of Losartan

This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **Losartan Carboxaldehyde** in Losartan drug substance.



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Workflow for HPLC impurity profiling.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in water
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
25	
30	
32	
40	
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detector	UV at 254 nm
Injection Volume	10 µL

System Suitability:

- Inject the working standard solution six times.
- The relative standard deviation (RSD) of the peak area for **Losartan Carboxaldehyde** should be not more than 2.0%.
- The tailing factor for the **Losartan Carboxaldehyde** peak should be not more than 1.5.

Quantification: The amount of **Losartan Carboxaldehyde** in the sample is calculated using the peak area response from the chromatograms of the standard and sample solutions.

Protocol 3: LC-MS/MS Method for Trace Level Quantification

This protocol is designed for the sensitive and selective quantification of **Losartan Carboxaldehyde** in plasma or other biological matrices, suitable for pharmacokinetic studies.

Sample Preparation (Solid-Phase Extraction):

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load 0.5 mL of plasma sample onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions:

Parameter	Condition
LC System	Agilent 1200 series or equivalent
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Mass Spectrometer	Triple quadrupole with ESI source
Ionization Mode	Positive
MRM Transition	Precursor Ion (m/z)
421.2	

Data Presentation

The following table summarizes typical performance characteristics for the validated HPLC method.

Parameter	Result
Linearity (r^2)	> 0.999
Range	0.1 - 10 $\mu\text{g/mL}$
LOD	0.03 $\mu\text{g/mL}$
LOQ	0.1 $\mu\text{g/mL}$
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is recommended to perform a full method validation according to ICH guidelines before routine use.

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References

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